molecular formula C12H17N3O2S B2855658 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one CAS No. 2195942-19-7

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one

Cat. No.: B2855658
CAS No.: 2195942-19-7
M. Wt: 267.35
InChI Key: YIZFHHQCUYFHBY-UHFFFAOYSA-N
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Description

1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and a pentenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole with a piperidine derivative in the presence of a base such as sodium hydride.

    Formation of the Pentenone Moiety: The final step involves the introduction of the pentenone moiety. This can be done by reacting the piperidine-thiadiazole intermediate with an appropriate alkene under conditions that promote the formation of the enone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-4-11(16)15-7-5-10(6-8-15)17-12-14-13-9-18-12/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZFHHQCUYFHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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